molecular formula C4H9N3O2 B14074726 Imidodicarbonimidic acid, dimethyl ester CAS No. 25649-35-8

Imidodicarbonimidic acid, dimethyl ester

Cat. No.: B14074726
CAS No.: 25649-35-8
M. Wt: 131.13 g/mol
InChI Key: JGWVWIIQBJAABJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidodicarbonimidic acid, dimethyl ester typically involves the esterification of imidodicarbonimidic acid with methanol under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond . The reaction is carried out at a controlled temperature to ensure optimal yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Imidodicarbonimidic acid, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products:

Mechanism of Action

The mechanism of action of imidodicarbonimidic acid, dimethyl ester involves its interaction with specific molecular targets and pathways. It can act as a precursor to active compounds that inhibit or modulate the activity of enzymes and receptors. The exact pathways and targets depend on the specific application and the structure of the derived compounds .

Comparison with Similar Compounds

  • Imidodicarbonimidic acid, 1,3-dimethyl ester
  • Dimethyl fumarate
  • Other ester derivatives of imidodicarbonimidic acid

Comparison: Imidodicarbonimidic acid, dimethyl ester is unique due to its specific chemical structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and solubility, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

25649-35-8

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

methyl N-[amino(methoxy)methylidene]carbamimidate

InChI

InChI=1S/C4H9N3O2/c1-8-3(5)7-4(6)9-2/h1-2H3,(H3,5,6,7)

InChI Key

JGWVWIIQBJAABJ-UHFFFAOYSA-N

Canonical SMILES

COC(=NC(=N)OC)N

Origin of Product

United States

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